L-366,509 is a selective antagonist of the oxytocin receptor, which plays a significant role in various physiological processes including social behavior, reproduction, and parturition. This compound has garnered attention in pharmacological research due to its ability to modulate oxytocin-mediated effects, making it a valuable tool in both basic and applied sciences.
L-366,509 was developed as part of a series of chemical compounds aimed at understanding the pharmacological properties of oxytocin and its receptor. It is classified under small molecule antagonists and has been studied extensively in both animal models and human cell lines for its effects on oxytocin signaling pathways .
The synthesis of L-366,509 involves several steps that typically utilize camphorsulfonamide derivatives as starting materials. The process includes various organic reactions such as amination, acylation, and cyclization to achieve the final structure. Specific details regarding the synthetic route have been documented in patents and scientific literature, highlighting the efficiency and yield of the synthesis .
The synthesis generally requires careful control of reaction conditions including temperature, solvent choice, and reaction time to optimize yield and purity. The final product is usually purified through recrystallization or chromatography techniques to ensure high-quality samples for biological testing.
L-366,509 has a complex molecular structure characterized by its specific arrangement of atoms that confer its biological activity. The compound's molecular formula is C₁₈H₂₃N₃O₂S, indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms arranged in a specific configuration that allows it to bind selectively to the oxytocin receptor.
Molecular weight: 345.46 g/mol
Melting point: Approximately 150-155 °C
Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water .
L-366,509 undergoes various chemical reactions that are crucial for its synthesis and functionality. Key reactions include:
These reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to assess progress and purity throughout the synthesis process .
L-366,509 functions primarily by binding to the oxytocin receptor, inhibiting its activation by endogenous oxytocin. This blockade prevents downstream signaling pathways associated with oxytocin's physiological effects, including those related to social behaviors and reproductive functions. Research has demonstrated that L-366,509 can significantly alter behaviors linked to social enrichment and novelty-seeking in animal models .
L-366,509 has several scientific applications:
L-366509 (spiroindenylpiperidine camphorsulfonamide) is a non-peptidic antagonist that selectively targets oxytocin receptors (OTRs). Its molecular interactions involve competitive binding at the orthosteric site of OTRs, primarily through structural mimicry of the endogenous ligand’s key residues. The compound’s camphorsulfonamide moiety replicates the conformational properties of the D-AA2-Ile3 dipeptide segment in potent oxytocin antagonists, enabling high-affinity binding across species (human, rat, rhesus) [1] [7]. Molecular modeling confirms that its o-tolylpiperazine (TP) scaffold positions the sulfonamide group to form hydrogen bonds with transmembrane residues (e.g., Gln⁴⁵², Asn⁹⁷) in OTRs, while hydrophobic interactions stabilize the spiroindenylpiperidine core in the receptor pocket [1] [7].
L-366509 exhibits moderate to high affinity for OTRs, with species-dependent binding kinetics:
Table 1: Receptor Binding Affinity Profile of L-366509
Receptor Type | Species | Ki (nM) | Selectivity vs. AVP Receptors |
---|---|---|---|
Oxytocin Receptor | Human | 370–780 | 50–250-fold |
Oxytocin Receptor | Rat | 370–780 | >40-fold |
V1a Vasopressin | Primate | 2,000–6,000 | N/A |
V2 Vasopressin | Primate | 2,000–6,000 | N/A |
Selectivity profiling reveals 50–250-fold greater affinity for OTRs over arginine vasopressin receptors (AVPRs). In primates, AVPR affinity (Ki = 2–6 μM) is significantly lower than for OTRs, minimizing off-target effects [1] [4]. Functional assays in rat uterine slices confirm OTR-specific antagonism, with IC50 = 1.6 μM for inhibition of oxytocin-induced phosphatidylinositol turnover [4].
L-366509 potently inhibits oxytocin-triggered intracellular cascades:
Structure-activity relationship (SAR) studies reveal critical modifications enhancing L-366509’s efficacy:
Table 2: Key SAR Modifications in the L-366509 Series
Structural Region | Modification | Effect on OTR Affinity | Outcome |
---|---|---|---|
Camphorsulfonamide | Replacement with alkyl groups | ↓ 100-fold | Reduced steric complementarity |
Spiroindenylpiperidine | Substitution at C3 | ↑ 3–5-fold | Enhanced hydrophobic stacking |
o-Tolylpiperazine (TP) | Introduction of amidoalkyl groups | ↑ 100-fold | Nanomolar affinity (L-367,773) |
Sulfonamide Linker | Conversion to carboxamide | ↓ 50-fold | Disrupted H-bonding with Gln⁴⁵² |
These SAR insights directly informed the development of L-368,899, a clinical-stage OTR antagonist derived from this chemical series [1].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7